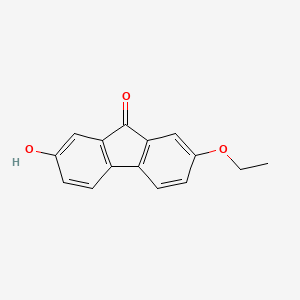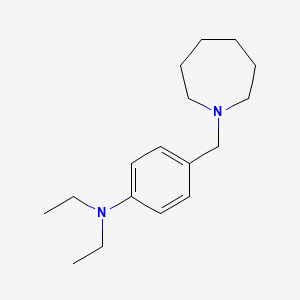![molecular formula C14H11F3N4OS B5704702 2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)
2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is also known as TPTC and is a hydrazine derivative that has shown promising results in various biochemical and physiological studies.
科学研究应用
TPTC has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has also shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. TPTC has been studied for its antibacterial activity against gram-positive and gram-negative bacteria and has shown promising results. Additionally, TPTC has been studied for its antioxidant properties, which may have implications in the treatment of oxidative stress-related diseases.
作用机制
The mechanism of action of TPTC is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase-3 pathway. TPTC has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. Further studies are needed to fully elucidate the mechanism of action of TPTC.
Biochemical and Physiological Effects:
TPTC has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit bacterial growth, and act as an antioxidant. TPTC has also been shown to have anti-inflammatory effects, which may have implications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of TPTC is its simple synthesis method, which makes it easily accessible for scientific research purposes. TPTC has also shown promising results in various studies, indicating its potential as a research tool. However, one limitation of TPTC is its limited solubility in water, which may affect its efficacy in certain experiments.
未来方向
There are several future directions for the research of TPTC. One direction is to further investigate its potential as an anticancer agent and its mechanism of action in cancer cells. Another direction is to study its antibacterial properties in more detail, including its efficacy against antibiotic-resistant bacteria. Additionally, further studies are needed to fully understand the antioxidant and anti-inflammatory properties of TPTC and their potential applications in the treatment of related diseases.
合成方法
The synthesis of TPTC involves the reaction of 2-(trifluoromethyl) benzaldehyde with thiosemicarbazide in the presence of pyridine. The reaction mixture is then refluxed in ethanol to obtain the final product, which is TPTC. This method is simple and efficient, making TPTC easily accessible for scientific research purposes.
属性
IUPAC Name |
1-(pyridine-3-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4OS/c15-14(16,17)10-5-1-2-6-11(10)19-13(23)21-20-12(22)9-4-3-7-18-8-9/h1-8H,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPCIOGSFDQCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5704629.png)

![2,2-dimethyl-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5704645.png)
![N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5704661.png)
![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)

![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)


![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)

